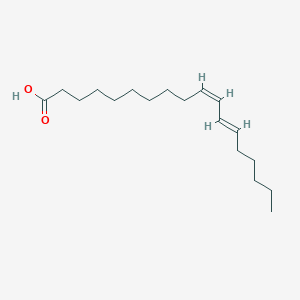
N-(n-Octyl) Glucosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglucosamine (GlcNAc) is an amide derivative of the monosaccharide glucose . It is a secondary amide between glucosamine and acetic acid and is significant in several biological systems . It is part of a biopolymer in the bacterial cell wall, built from alternating units of GlcNAc and N-acetylmuramic acid (MurNAc), cross-linked with oligopeptides at the lactic acid residue of MurNAc .
Synthesis Analysis
Novel 1,3,4,6-tetra-O-acyl-N-acyl-D-glucosamine derivatives were synthesized from glucosamine hydrochloride (GlcN·HCl) by acylation with pyridine as a catalyst .Molecular Structure Analysis
Molecular dynamics analysis has been carried out on several SARS-CoV-2 proteins that are responsible for its pathogenicity against N-acetyl-D-glucosamine .Chemical Reactions Analysis
In the traditional preparation process, GlcN and GlcNAc are obtained by hydrolyzing the cell wall of shrimp and crab . Microbial fermentation has the advantages of mild conditions, low environmental pollution, high production intensity, and product safety .Physical And Chemical Properties Analysis
N-acetylglucosamine (GlcNAc) is more stable, easier to extract and store, and converted to GlcN by direct deacetylation under weakly acidic conditions .Safety And Hazards
特性
CAS番号 |
93125-46-3 |
|---|---|
製品名 |
N-(n-Octyl) Glucosamine |
分子式 |
C₁₄H₂₉NO₅ |
分子量 |
291.38 |
同義語 |
2-Deoxy-2-(octylamino)-D-glucose; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





